threo-5,6-Dodecanediol

説明

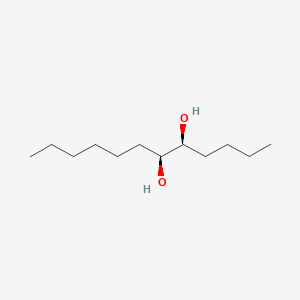

Threo-5,6-Dodecanediol is a chemical compound with the molecular formula C12H26O2 . It has a molecular weight of 202.34 . The IUPAC name for this compound is (5S,6S)-5,6-dodecanediol .

Molecular Structure Analysis

The molecular structure of threo-5,6-Dodecanediol is represented by the formula C12H26O2 . This indicates that the molecule consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Threo-5,6-Dodecanediol is a solid at 20 degrees Celsius . It has a molecular weight of 202.34 and a melting point of 47 degrees Celsius .科学的研究の応用

Biotransformation and Enzymatic Catalysis

- A study by Olmedo et al. (2016) explored the terminal oxygenation of n-alkanes by a fungal peroxygenase, leading to the production of carboxylic acids, indicating potential pathways for the synthesis or modification of compounds similar to threo-5,6-Dodecanediol (Olmedo et al., 2016).

- Park et al. (2022) engineered CYP153A33 from Marinobacter aquaeolei to enhance ω-specific hydroxylation activity, facilitating the biosynthesis of α,ω-dodecanediol from fatty derivatives. This highlights the potential for enzymatic synthesis of threo-5,6-Dodecanediol and related diols (Park et al., 2022).

Material Science and Nanotechnology

- Turo and Macdonald (2014) discussed the use of thiol ligands, such as dodecanethiol, in nanocrystal synthesis, which could be relevant for the surface modification or stabilization of nanoparticles with threo-5,6-Dodecanediol or related compounds (Turo & Macdonald, 2014).

Organic Synthesis and Chemical Modifications

- Garbe and Tressl (2004) investigated the metabolism of deuterated threo-dihydroxy fatty acids in yeast, leading to the formation of dihydroxy dodecanoic acids and lactones. This study provides insights into the metabolic pathways that could involve or produce threo-5,6-Dodecanediol (Garbe & Tressl, 2004).

- Nishide and Node (2004) developed odorless sulfur reagents, including 1-dodecanethiol, for various organic reactions. This research may offer methods for odorless synthesis or modification of threo-5,6-Dodecanediol-related compounds (Nishide & Node, 2004).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . It is also recommended to avoid dust formation and ensure adequate ventilation .

特性

IUPAC Name |

(5S,6S)-dodecane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLYTQSCHUMMSR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@H](CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)